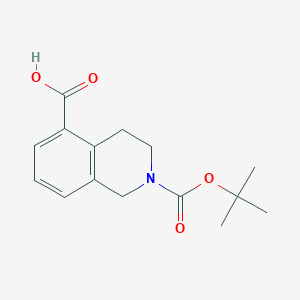

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

説明

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a tetrahydroisoquinoline (THIQ) derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 2nd position and a carboxylic acid moiety at the 5th position. This compound is widely utilized in medicinal chemistry and drug discovery due to its structural versatility. The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid enables further functionalization, such as amide bond formation . Its applications span peptide synthesis, protease inhibitor development, and scaffold modifications for bioactive molecules .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-7-11-10(9-16)5-4-6-12(11)13(17)18/h4-6H,7-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVCDLLWJXPCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623367 | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872001-50-8 | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BOC-1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid typically involves the protection of the amine group in the tetrahydroisoquinoline core with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The carboxylic acid group can be introduced through various carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. For example, flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds .

化学反応の分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group. Its removal under acidic conditions regenerates the free amine, enabling further functionalization.

Mechanistic Insight : The Boc group is cleaved via acid-catalyzed carbamate hydrolysis, forming CO₂ and tert-butanol as byproducts .

Carboxylic Acid Functionalization

The carboxylic acid moiety undergoes typical reactions, including esterification and amide formation.

Esterification

| Reagent | Conditions | Product |

|---|---|---|

| Methanol + H₂SO₄ | Reflux, 6–8 h | Methyl ester derivative |

| DCC (Dicyclohexylcarbodiimide) | Room temperature, CH₂Cl₂ | Activated ester intermediate for coupling. |

Example : Reaction with ethanol and catalytic HCl yields the ethyl ester, used in prodrug design.

Amide Formation

| Coupling Agent | Base | Product |

|---|---|---|

| EDC·HCl + HOBt | DIPEA | Stable amides with >90% yield . |

| HATU | N-methylmorpholine | High efficiency for sterically hindered amines . |

Application : Used to synthesize tetrahydroisoquinoline-peptide hybrids with antimicrobial activity .

Substitution Reactions at the Amine

After Boc deprotection, the secondary amine undergoes alkylation or acylation.

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzylated tetrahydroisoquinoline |

| Acylation | Acetic anhydride, DMAP | N-Acetyl derivative |

Example : Alkylation with propargyl bromide generates intermediates for click chemistry applications .

Oxidation

The tetrahydroisoquinoline core can be oxidized to isoquinoline derivatives.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous solution | Isoquinoline-5-carboxylic acid |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, RT | Aromatic isoquinoline system . |

Reduction

While the Boc group stabilizes the amine, selective reduction of other functionalities (e.g., nitro groups) is feasible .

Cyclization and Ring Modification

Boc-THIQ-5-COOH participates in cycloaddition and Pictet-Spengler reactions.

| Reaction | Conditions | Product |

|---|---|---|

| Pictet-Spengler cyclization | Aldehyde, TFA | Polycyclic β-carboline derivatives . |

| Mitsunobu reaction | DIAD, PPh₃ | Ether-linked heterocycles . |

Example : Reaction with formaldehyde under acidic conditions forms tricyclic structures relevant to alkaloid synthesis .

Stability and Reactivity Considerations

科学的研究の応用

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic transformations. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between the target compound and its analogs:

Key Observations:

Substituent Position and Reactivity: The target compound’s carboxylic acid at the 5th position distinguishes it from analogs like 2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-THIQ-3-carboxylic acid (COOH at 3rd position), which exhibits lower acidity (pKa ~3.88) due to electronic effects . 5-Amino-2-(tert-butoxycarbonyl)-1,2,3,4-THIQ-8-carboxylic acid introduces an amino group at the 5th position, enabling coupling reactions but reducing steric protection compared to the target compound .

Functional Group Modifications :

- Halogenation (e.g., 8-chloro in the 346.34 Da analog) increases molecular weight and lipophilicity, making such derivatives suitable for targeting hydrophobic enzyme pockets .

- Heterocyclic additions (e.g., thiazole in the 302.35 Da compound) introduce π-π stacking capabilities, critical for binding kinase active sites .

Applications :

- The target compound’s Boc-COOH pairing optimizes it for solid-phase peptide synthesis, whereas 1-carboxylic acid analogs (e.g., from ) are less commonly used in peptides due to regiochemical constraints.

- Methyl-substituted derivatives (e.g., 5-methyl-THIQ) are preferred in chiral synthesis but lack the carboxylic acid’s versatility for bioconjugation .

生物活性

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (commonly referred to as THIQ-5-COOH) is a compound that has garnered attention in medicinal chemistry due to its structural similarity to various bioactive molecules. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 166591-85-1

Pharmacological Activity

THIQ-5-COOH has been investigated for its interactions with various biological targets, particularly within the central nervous system (CNS). The compound is known to exhibit activity as a dopamine receptor agonist, which is critical in the treatment of neuropsychiatric disorders.

Dopamine Receptor Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds can act as partial agonists at dopamine receptors. Specifically, THIQ-5-COOH has shown promise in modulating D2 dopamine receptor activity:

- G Protein-Biased Agonism : Studies have demonstrated that certain THIQ derivatives exhibit biased agonism towards G protein signaling pathways over β-arrestin pathways. This selectivity is crucial as it may reduce side effects associated with traditional dopamine agonists like cariprazine .

| Compound | EC50 (nM) | Emax (%) | Signaling Pathway |

|---|---|---|---|

| THIQ-5-COOH | 0.4 | 70 | G protein |

| Cariprazine | 0.6 | 66 | β-arrestin |

Case Studies and Research Findings

- Study on Functional Selectivity : A study evaluated the functional selectivity of THIQ derivatives and found that modifications to the compound significantly influenced both potency and efficacy at the D2 receptor. For instance, the introduction of tert-butyl groups improved β-arrestin recruitment compared to other alkyl substitutions .

- Neuroprotective Effects : Another investigation explored the neuroprotective potential of THIQ compounds in models of neurodegeneration. Results indicated that these compounds could enhance neuronal survival and reduce apoptosis in stressed neuronal cells, suggesting therapeutic potential in conditions like Parkinson’s disease .

- Behavioral Studies : Behavioral assays in rodent models have shown that THIQ derivatives can alter locomotor activity and anxiety-like behaviors, indicating their potential role in treating mood disorders .

Q & A

Q. What are the recommended handling and storage protocols for 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid to ensure stability?

Methodological Answer:

- Handling: Avoid skin/eye contact and inhalation of dust or vapors. Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Work in a well-ventilated fume hood, especially during weighing or dissolution .

- Storage: Keep the compound in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption or oxidation. Store in a cool, dry place (< -20°C for long-term stability) and avoid exposure to light .

- Spill Management: Collect spills using vacuum or damp cloths, and dispose of waste via licensed chemical disposal services .

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

- Key Steps:

- Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group early to protect the amine during subsequent reactions. Use Boc anhydride in dichloromethane (DCM) with a catalytic amount of DMAP .

- Cyclization: Employ Pictet-Spengler conditions (e.g., trifluoroacetic acid) for tetrahydroisoquinoline ring formation, monitoring reaction progress via TLC or HPLC .

- Carboxylic Acid Activation: Use coupling agents like EDC/HOBt for carboxylate intermediates to minimize side reactions .

- Yield Optimization:

- Maintain anhydrous conditions during Boc protection.

- Adjust stoichiometry of cyclization reagents (e.g., excess formaldehyde for imine formation).

Advanced Research Questions

Q. How do substitution patterns (e.g., halogenation at position 5 or 7) influence the biological activity of tetrahydroisoquinoline derivatives?

Methodological Answer:

- Structural Insights:

- Chlorination at position 5/7 (e.g., 5,7-dichloro derivative in T66594) enhances lipophilicity, potentially improving blood-brain barrier penetration .

- Substitution alters binding affinity to targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases).

- Experimental Design:

- Synthesize analogs via regioselective halogenation (e.g., using NCS or Br₂ in acetic acid).

- Perform SAR studies using in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .

- Compare computational docking scores (e.g., AutoDock Vina) with experimental data to validate binding modes .

Q. What spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:

- Spectroscopic Techniques:

- Computational Tools:

- Generate optimized 3D structures using Gaussian or ORCA software.

- Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. How does the Boc group affect the compound’s stability under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions:

- Basic Conditions:

- Stable under mild bases (e.g., NaHCO₃) but may degrade in strong bases (e.g., NaOH) via hydrolysis of the carbamate bond.

- Experimental Validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。